BenchChemオンラインストアへようこそ!

6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid

Ionization state Drug-likeness Solubility-permeability trade-off

6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid (CAS 2090417-89-1, MF: C₁₃H₁₆N₂O₄, MW: 264.28 g/mol) is a Boc-protected 5,7-dihydropyrrolo[3,4-b]pyridine-2-carboxylic acid that functions as a strategic building block for medicinal chemistry programs. The compound features a partially saturated pyrrolo[3,4-b]pyridine core with a tert-butoxycarbonyl (Boc) protecting group on the 6-position nitrogen and a free carboxylic acid at the 2-position of the pyridine ring, providing two distinct reactive handles for orthogonal functionalization.

Molecular Formula C13H16N2O4
Molecular Weight 264.281
CAS No. 2090417-89-1
Cat. No. B2823168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid
CAS2090417-89-1
Molecular FormulaC13H16N2O4
Molecular Weight264.281
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2=C(C1)N=C(C=C2)C(=O)O
InChIInChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-6-8-4-5-9(11(16)17)14-10(8)7-15/h4-5H,6-7H2,1-3H3,(H,16,17)
InChIKeyOYGRJHUIQHGYPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid (CAS 2090417-89-1): Procurement-Ready Boc-Protected Azaindole Scaffold


6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid (CAS 2090417-89-1, MF: C₁₃H₁₆N₂O₄, MW: 264.28 g/mol) is a Boc-protected 5,7-dihydropyrrolo[3,4-b]pyridine-2-carboxylic acid that functions as a strategic building block for medicinal chemistry programs [1]. The compound features a partially saturated pyrrolo[3,4-b]pyridine core with a tert-butoxycarbonyl (Boc) protecting group on the 6-position nitrogen and a free carboxylic acid at the 2-position of the pyridine ring, providing two distinct reactive handles for orthogonal functionalization . Predicted physicochemical properties include a boiling point of 424.1±45.0 °C, density of 1.304±0.06 g/cm³, and a predicted pKa of 1.13±0.20 for the carboxylic acid moiety . The compound has been classified under the ECHA C&L Inventory with GHS hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) [2].

Why Generic Substitution Fails for 6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid: Orthogonal Reactivity, Regiochemical Specificity, and Physicochemical Consequences


Generic substitution of 6-(tert-butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid with structurally similar pyrrolopyridine building blocks introduces three categories of risk that cannot be resolved by post-hoc adjustments. First, the 2-carboxylic acid regioisomer positions the carboxylate directly adjacent to the pyridine nitrogen, creating a chelating geometry absent in the 3- or 4-carboxylic acid isomers—altering the exit vector and metal-coordination capacity of any derived ligand by approximately 2.4–3.1 Å in the extended pharmacophore [1]. Second, the Boc protecting group at the 6-position nitrogen lowers the predicted carboxylic acid pKa from 3.62 (unprotected analog, CAS 1508407-96-2) to 1.13—a 2.49 log unit shift that changes the ionization state at physiological pH from partially unionized to fully anionic, with consequences for solubility, membrane permeability, and amide coupling reactivity . Third, acid-labile Boc protection provides orthogonal deprotection capability relative to base-labile Fmoc or hydrogenolytic Cbz alternatives, enabling sequential unmasking strategies that are impossible with any single protecting-group class [2]. The quantitative evidence below substantiates each of these differentiation dimensions.

6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid: Quantitative Differentiation Evidence Against Closest Analogs


pKa Shift of 2.49 Log Units vs. Unprotected Analog Drives Differential Ionization at Physiological pH

The Boc protecting group at the 6-position nitrogen exerts a strong electron-withdrawing effect on the pyrrolopyridine ring system, lowering the predicted pKa of the 2-carboxylic acid from 3.62±0.20 (unprotected analog, CAS 1508407-96-2) to 1.13±0.20 (target compound, CAS 2090417-89-1) . This ΔpKa of 2.49 units means that at pH 7.4, the target compound is >99.99% ionized (carboxylate anion), whereas the unprotected analog is approximately 99.98% ionized—a small percentage difference that translates into significant thermodynamic consequences: the carboxylate anion of the target compound is a weaker conjugate base by nearly 300-fold (Kₐ ratio), reducing its propensity for proton-catalyzed side reactions during amide coupling and altering its partition coefficient [1].

Ionization state Drug-likeness Solubility-permeability trade-off Amide coupling reactivity

Regiochemical Positioning of 2-Carboxylic Acid Enables Bidentate Metal Chelation Absent in 3- and 4-Carboxylic Acid Isomers

The target compound positions the carboxylic acid at the 2-position of the pyridine ring, directly adjacent to the endocyclic pyridine nitrogen (N1). This 1,2-disposition creates a natural bidentate chelation motif suitable for metal ion coordination (e.g., Zn²⁺, Mg²⁺, Mn²⁺) and mimics the carboxylic acid–pyridine pharmacophore found in several kinase hinge-binding fragments [1]. In contrast, the 3-carboxylic acid regioisomer (CAS 1618083-75-2) positions the acid meta to the pyridine nitrogen (1,3-disposition), while the 4-carboxylic acid regioisomer (CAS 1367937-11-8) places it para (1,4-disposition) . Neither alternative regioisomer can form an intramolecular 5-membered chelate ring with the pyridine nitrogen—the 3-isomer would require an unfavorable 6-membered chelate, and the 4-isomer cannot chelate at all. The spatial difference in the carboxylate oxygen-to-pyridine nitrogen distance is approximately 2.3 Å (2-position) vs. 3.7 Å (3-position) vs. 5.0 Å (4-position), based on the rigid pyrrolo[3,4-b]pyridine geometry .

Fragment-based drug design Kinase hinge-binding motif Metal coordination Exit vector geometry

Acid-Labile Boc Protection Enables Orthogonal Deprotection Sequences Not Achievable with Fmoc or Cbz Analogs

The Boc (tert-butoxycarbonyl) protecting group on the target compound is selectively cleaved by trifluoroacetic acid (TFA, pKa 0.23) under conditions that leave base-labile Fmoc (9-fluorenylmethoxycarbonyl) and hydrogenolytic Cbz (carboxybenzyl) groups intact [1]. This orthogonality is quantitatively defined: Boc deprotection with 50% TFA in CH₂Cl₂ proceeds with t₁/₂ < 5 minutes at 25 °C, while Fmoc groups require 20% piperidine in DMF (t₁/₂ < 10 minutes) and Cbz requires H₂ atmosphere with Pd-C catalyst [2]. The target compound's Boc group is therefore compatible with Fmoc-protected amino acids, Cbz-protected side chains, and tert-butyl esters in the same synthetic sequence—a triple-orthogonal protection strategy [3]. In contrast, the Fmoc-protected analog (6-(9H-fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-4-carboxylic acid) and Cbz-protected analog (6-phenylmethoxycarbonyl-5,7-dihydropyrrolo[3,4-b]pyridine-2-carboxylic acid) each impose different orthogonal constraints that may conflict with standard solid-phase peptide synthesis (SPPS) protocols .

Orthogonal protecting group strategy Solid-phase synthesis Sequential functionalization Peptide chemistry

Purity Specification of 98% (HPLC) vs. 95% Industry Standard for Unprotected and Regioisomeric Analogs

The target compound is commercially available from Leyan (product 1572306) at a certified purity of 98% . In comparison, the unprotected analog (CAS 1508407-96-2) is typically supplied at 95% purity (Leyan product 2048056, AKSci 1045DZ) , the 3-carboxylic acid regioisomer (CAS 1618083-75-2) at 97% (Aladdin) , and the 4-carboxylic acid regioisomer (CAS 1367937-11-8) at unspecified purity with 3–4 week lead times (Biosynth, $617.50/50 mg) . The 3-percentage-point purity advantage of the target over the unprotected analog corresponds to a reduced maximum impurity burden of 2% vs. 5%—a 2.5-fold reduction in total impurities. This is particularly relevant for applications where trace amine impurities (from premature Boc deprotection) or regioisomeric contaminants could compete in subsequent coupling reactions.

Purity specification Quality assurance Reproducibility Procurement qualification

GHS Hazard Classification Provides Documented Safety Profile for Procurement Risk Assessment

The target compound has a notified GHS classification in the ECHA C&L Inventory based on a submission by one notifying company: Skin Irritation Category 2 (H315, 100% notifier agreement), Eye Irritation Category 2A (H319, 100%), and Specific Target Organ Toxicity—Single Exposure Category 3 (H335, 100%) [1]. The hazard statements are accompanied by the Signal Word 'Warning' [2]. This documented GHS profile contrasts with many close analogs, including the unprotected 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid (CAS 1508407-96-2) and the 3-carboxylic acid regioisomer (CAS 1618083-75-2), for which no ECHA C&L notifications were retrieved [3]. The absence of notified GHS data for comparators represents a procurement risk: safety assessments must rely on read-across or in silico prediction, whereas the target compound offers a verified hazard profile supporting institutional chemical hygiene plan compliance.

Safety data sheet GHS classification Regulatory compliance Laboratory safety

6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid: Evidence-Backed Procurement Scenarios for Medicinal Chemistry and Chemical Biology


Fragment-Based Discovery of Kinase Hinge-Binding Motifs Requiring Bidentate Metal Chelation

In fragment-based drug discovery programs targeting kinases or metalloenzymes, the 2-carboxylic acid regioisomer provides a unique 1,2-chelation geometry with the pyridine nitrogen that cannot be replicated by the 3- or 4-carboxylic acid isomers [1]. The ~2.3 Å carboxylate-to-pyridine-nitrogen distance enables formation of a stable 5-membered chelate ring with divalent metal ions (Zn²⁺, Mg²⁺), a pharmacophore feature exploited by several ATP-competitive kinase inhibitors. After Boc deprotection with 50% TFA/CH₂Cl₂, the liberated secondary amine at the 6-position serves as a diversification point for introducing substituents that occupy the kinase selectivity pocket [2]. The 98% purity specification (Leyan) ensures that trace amine impurities do not consume coupling reagents during fragment elaboration .

Solid-Phase Parallel Library Synthesis Utilizing Triple-Orthogonal Protection

The target compound's Boc-protected secondary amine is orthogonal to Fmoc-protected amino acids and Cbz-protected side chains, enabling sequential deprotection and functionalization on solid support [1]. In a representative workflow: (Step 1) the 2-carboxylic acid is coupled to a resin-bound amine via HATU/DIPEA; (Step 2) the Boc group is removed with 55% TFA/CH₂Cl₂ (30 min, 25 °C) to expose the 6-position amine; (Step 3) the liberated amine is acylated, sulfonylated, or reductively aminated to introduce diversity element R₁; (Step 4) the product is cleaved from resin with TFA. The acid-labile Boc deprotection does not compromise base-labile Fmoc groups present in the same molecule, a key requirement for multi-step solid-phase synthesis [2]. The predicted pKa of 1.13 ensures the 2-carboxylic acid remains fully deprotonated and reactive under standard coupling conditions (pH 8–9, DMF) .

Structure-Activity Relationship (SAR) Exploration at the Pyrrolopyridine 6-Position for CNS-Targeted DAO Inhibitors

Patent literature (WO2010005528A2 and related filings) describes pyrrolopyridine-2-carboxylic acid derivatives as D-amino acid oxidase (DAO) inhibitors for neurological and psychiatric disorders [1]. The target compound serves as a late-stage intermediate: after Boc removal, the 6-position secondary amine can be alkylated or acylated to systematically vary the N-substituent while keeping the 2-carboxylic acid constant as the putative pharmacophore anchor. The 2.49-unit pKa difference between the Boc-protected intermediate (pKa 1.13) and the final unprotected DAO inhibitor scaffold ensures that the carboxylic acid ionization state remains consistent throughout the synthetic sequence, minimizing solubility changes that could complicate intermediate purification [2]. The documented GHS hazard profile (H315, H319, H335) supports safe handling in multi-gram scale-up campaigns .

Metal-Organic Framework (MOF) or Coordination Polymer Synthesis Exploiting 1,2-Chelation Geometry

The 2-carboxylic acid-pyridine 1,2-disposition in the target compound provides a bidentate ligand motif suitable for constructing metal-organic frameworks (MOFs) or discrete coordination complexes [1]. After Boc deprotection, the 6-position amine becomes available as a third donor atom, converting the ligand from bidentate (N,O) to potentially tridentate (N,N,O) coordination. The Boc-protected form allows pre-complexation at the 2-carboxylic acid site followed by controlled deprotection and secondary metal coordination, a sequential metallation strategy not feasible with the unprotected analog where the free amine would compete for metal binding [2].

Quote Request

Request a Quote for 6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.